Cas no 68319-26-6 (2-{(4-chlorophenyl)methylamino}propanoic acid)

2-{(4-Chlorophenyl)methylamino}propanoic acid is a synthetic organic compound featuring a chlorophenyl group linked to a propanoic acid backbone via a methylamino bridge. This structure imparts unique physicochemical properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the 4-chlorophenyl moiety enhances lipophilicity, potentially improving bioavailability in drug development applications. Its carboxyl group allows for further functionalization, enabling derivatization into esters, amides, or salts. The compound’s stability under standard conditions and well-defined reactivity profile make it suitable for controlled synthetic processes. It is commonly utilized in research settings for the development of bioactive molecules, particularly those targeting neurological or metabolic pathways. Proper handling requires standard laboratory precautions due to its potential irritant properties.
2-{(4-chlorophenyl)methylamino}propanoic acid structure
68319-26-6 structure
商品名:2-{(4-chlorophenyl)methylamino}propanoic acid
CAS番号:68319-26-6
MF:C10H12ClNO2
メガワット:213.660781860352
MDL:MFCD11614944
CID:5241936
PubChem ID:14259253

2-{(4-chlorophenyl)methylamino}propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(4-chlorophenyl)methyl]amino}propanoic acid
    • (4-Chlorobenzyl)alanine
    • N-(4-chlorobenzyl)alanine
    • N-(4-chlorobenzyl)-d,l-alanine
    • STL232006
    • 2-{[(4-chlorophenyl)methyl]amino}propanoicacid
    • Alanine, N-[(4-chlorophenyl)methyl]-
    • 2-{(4-chlorophenyl)methylamino}propanoic acid
    • MDL: MFCD11614944
    • インチ: 1S/C10H12ClNO2/c1-7(10(13)14)12-6-8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3,(H,13,14)
    • InChIKey: FBMVXXOKUYWDEC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CNC(C(=O)O)C

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 191
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 49.3

2-{(4-chlorophenyl)methylamino}propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-297276-5.0g
2-{[(4-chlorophenyl)methyl]amino}propanoic acid
68319-26-6
5.0g
$2277.0 2023-02-28
Ambeed
A1088576-1g
2-{[(4-chlorophenyl)methyl]amino}propanoic acid
68319-26-6 95%
1g
$570.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01032852-1g
2-{[(4-chlorophenyl)methyl]amino}propanoic acid
68319-26-6 95%
1g
¥3913.0 2024-04-18
Enamine
EN300-297276-1g
2-{[(4-chlorophenyl)methyl]amino}propanoic acid
68319-26-6
1g
$414.0 2023-09-06
Enamine
EN300-297276-0.05g
2-{[(4-chlorophenyl)methyl]amino}propanoic acid
68319-26-6
0.05g
$348.0 2023-09-06
Enamine
EN300-297276-2.5g
2-{[(4-chlorophenyl)methyl]amino}propanoic acid
68319-26-6
2.5g
$810.0 2023-09-06
Enamine
EN300-297276-1.0g
2-{[(4-chlorophenyl)methyl]amino}propanoic acid
68319-26-6
1g
$0.0 2023-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1342923-2.5g
(4-Chlorobenzyl)alanine
68319-26-6 95%
2.5g
¥11992.00 2024-05-03
Enamine
EN300-297276-0.25g
2-{[(4-chlorophenyl)methyl]amino}propanoic acid
68319-26-6
0.25g
$381.0 2023-09-06
Enamine
EN300-297276-5g
2-{[(4-chlorophenyl)methyl]amino}propanoic acid
68319-26-6
5g
$1199.0 2023-09-06

2-{(4-chlorophenyl)methylamino}propanoic acid 関連文献

2-{(4-chlorophenyl)methylamino}propanoic acidに関する追加情報

Compound CAS No 68319-26-6: 2-{(4-chlorophenyl)methylamino}propanoic Acid

The compound with CAS No 68319-26-6, commonly referred to as 2-{(4-chlorophenyl)methylamino}propanoic acid, is a structurally unique organic compound that has garnered significant attention in the fields of pharmacology and material science. This compound is characterized by its amino acid backbone with a chlorophenyl substituent, which imparts distinctive chemical and biological properties. Recent studies have highlighted its potential applications in drug development, particularly in the design of bioactive molecules with tailored functionalities.

2-{(4-chlorophenyl)methylamino}propanoic acid exhibits a versatile chemical structure that allows for various functional group modifications. The presence of the chlorophenyl group introduces electronic and steric effects, which can influence the compound's reactivity and interactions with biological systems. Researchers have explored its role as a building block in synthesizing more complex molecules, such as peptide analogs and bioconjugates, which hold promise in therapeutic applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of CAS No 68319-26-6 through multi-step reactions involving nucleophilic substitutions and peptide bond formations. These methods have improved the scalability and cost-effectiveness of producing this compound, making it more accessible for large-scale research and industrial applications. The compound's ability to form stable bonds with other molecules has been leveraged in the development of novel materials, including polymer-based drug delivery systems.

In terms of biological activity, 2-{(4-chlorophenyl)methylamino}propanoic acid has shown potential as a modulator of enzyme activity and receptor binding. Studies conducted in vitro have demonstrated its ability to inhibit certain proteases and kinases, suggesting its utility in the treatment of diseases such as cancer and neurodegenerative disorders. Furthermore, its compatibility with various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR), has facilitated detailed characterization of its molecular interactions.

The integration of CAS No 68319-26-6 into modern drug discovery pipelines has been supported by computational modeling approaches. Advanced algorithms have predicted its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), providing valuable insights into its suitability as a drug candidate. These predictions have been corroborated by experimental data, further validating its potential in therapeutic development.

Looking ahead, the continued exploration of 2-{(4-chlorophenyl)methylamino}propanoic acid is expected to yield new discoveries in both academic and industrial settings. Its unique chemical properties and versatile structure position it as a valuable tool in advancing scientific research across multiple disciplines.

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